tert-Butyl (2-methoxy-4-(methylsulfonyl)phenyl)carbamate
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Overview
Description
Mechanism of Action
Target of Action
Compounds with similar structures are often involved in reactions at the benzylic position .
Biochemical Pathways
Without specific information on “tert-Butyl (2-methoxy-4-(methylsulfonyl)phenyl)carbamate”, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures often affect pathways involving the benzylic position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-methoxy-4-(methylsulfonyl)phenyl)carbamate typically involves the reaction of 2-methoxy-4-(methylsulfonyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-methoxy-4-(methylsulfonyl)phenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenyl carbamates .
Scientific Research Applications
tert-Butyl (2-methoxy-4-(methylsulfonyl)phenyl)carbamate is used in a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl (2-methoxy-4-(methylsulfonyl)phenyl)carbamate derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from similar compounds .
Properties
IUPAC Name |
tert-butyl N-(2-methoxy-4-methylsulfonylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-13(2,3)19-12(15)14-10-7-6-9(20(5,16)17)8-11(10)18-4/h6-8H,1-5H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVYDMWDGZCRJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)S(=O)(=O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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